1-(3-Deoxypentofuranosyl)cytosine
Description
1-(3-Deoxypentofuranosyl)cytosine is a synthetic cytosine nucleoside analog characterized by the absence of a hydroxyl group at the 3′-position of the pentofuranose sugar. For instance, 2′,3′-dideoxycytosine (ddC) is a reverse transcriptase inhibitor used in HIV therapy but associated with mitochondrial DNA depletion . Similarly, 2′,2′-difluorodeoxycytidine (gemcitabine) is a widely used anticancer agent targeting ribonucleotide reductase and DNA polymerases .
Properties
CAS No. |
58526-07-1 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1 |
InChI Key |
ZHHOTKZTEUZTHX-VMHSAVOQSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.
Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.
Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It serves as a probe to study DNA and RNA interactions and modifications.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Targets
The antitumor or antiviral activity of cytosine analogs is highly dependent on sugar moiety modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cytosine Analogs
| Compound Name | Structural Modification | Primary Target(s) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Deoxypentofuranosyl)cytosine | 3′-deoxy | Hypothesized: DNA polymerases | Likely chain termination or enzyme inhibition |
| Gemcitabine (2′,2′-difluoro-dC) | 2′,2′-difluoro | Ribonucleotide reductase, DNA polymerase α | Inhibits dNTP synthesis; incorporates into DNA |
| 2′,3′-Dideoxycytosine (ddC) | 2′,3′-dideoxy | HIV reverse transcriptase | Chain termination; mitochondrial DNA depletion |
| 4′-Thio-FAC | 2′-fluoro, 4′-thio-arabinofuranosyl | DNA polymerase α | Mixed-type inhibition; chain termination |
| FAU (2′-fluoro-arabinosyl uracil) | 2′-fluoro-arabinose | Thymidylate synthase (TS) | Prodrug activated by TS; incorporates into DNA |
Enzymatic Inhibition Profiles
Table 2: Inhibition of DNA Polymerases by Cytosine Analogs
| Compound | DNA Pol α Inhibition | DNA Pol β Inhibition | DNA Pol γ Inhibition | Ribonucleotide Reductase Inhibition |
|---|---|---|---|---|
| 4′-Thio-FAC | Potent (Mixed-type) | Moderate | Negligible | No direct effect |
| Gemcitabine | Weak | Weak | Weak | Strong (via diphosphate metabolite) |
| ddC | N/A | N/A | Inhibits | No direct effect |
- 4′-Thio-FAC : Its triphosphate form (4′-thio-FACTP) shows potent mixed-type inhibition of DNA polymerase α, suggesting chain termination. This contrasts with gemcitabine, which primarily targets ribonucleotide reductase via its diphosphate metabolite .
- Gemcitabine : While its triphosphate form incorporates into DNA, its diphosphate metabolite (dFdCDP) is a stronger inhibitor of ribonucleotide reductase, depleting dNTP pools and synergizing with radiation .
- ddC : Inhibits mitochondrial DNA polymerase γ, leading to delayed cytotoxicity and mitochondrial DNA loss .
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